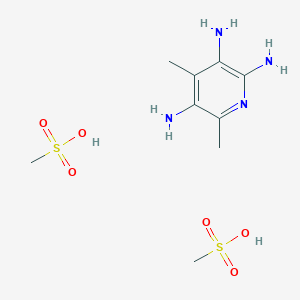
4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid is a chemical compound that combines the properties of an aromatic amine and a sulfonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylpyridine-2,3,5-triamine involves the introduction of amino groups into the pyridine ring. This can be achieved through nitration followed by reduction or through direct amination using suitable reagents. Methanesulfonic acid can be introduced by sulfonation of the pyridine ring or by reacting the amine with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include nitric acid, hydrogen gas, and methanesulfonyl chloride.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, methanesulfonyl chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with biological molecules, while the methanesulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylpyridine: Lacks the amino groups and methanesulfonic acid group, making it less reactive.
4-Dimethylaminopyridine: Contains a dimethylamino group instead of multiple amino groups, leading to different reactivity and applications.
Methanesulfonic acid: A simple sulfonic acid without the pyridine ring, used primarily as a strong acid in various chemical reactions.
Uniqueness
4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid is unique due to the presence of multiple amino groups and a methanesulfonic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
63086-52-2 |
|---|---|
Fórmula molecular |
C9H20N4O6S2 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
4,6-dimethylpyridine-2,3,5-triamine;methanesulfonic acid |
InChI |
InChI=1S/C7H12N4.2CH4O3S/c1-3-5(8)4(2)11-7(10)6(3)9;2*1-5(2,3)4/h8-9H2,1-2H3,(H2,10,11);2*1H3,(H,2,3,4) |
Clave InChI |
BOJBHYLMXQGYKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=C1N)N)C)N.CS(=O)(=O)O.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)
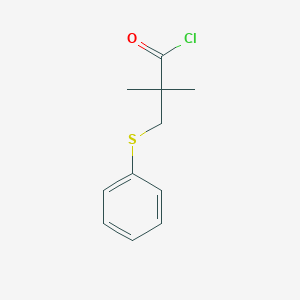

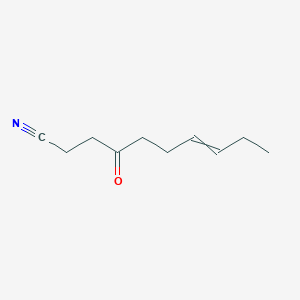
![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
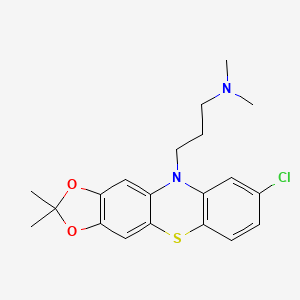
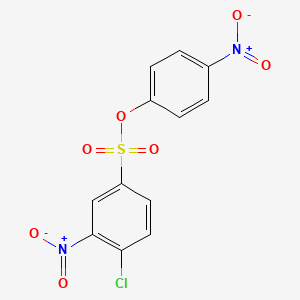
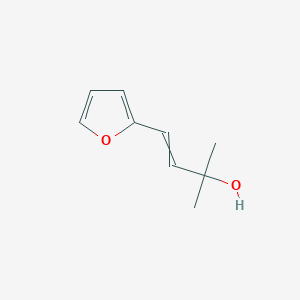
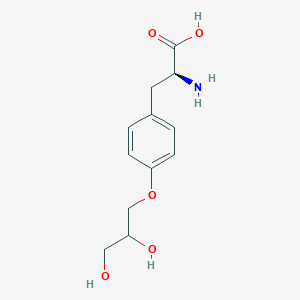

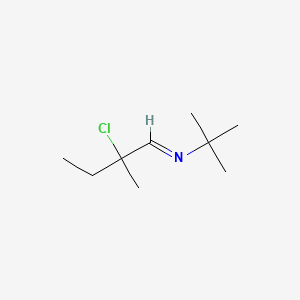
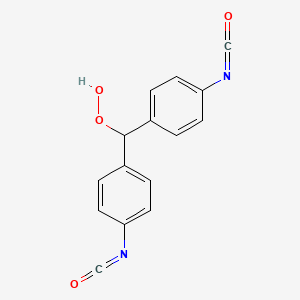
![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
